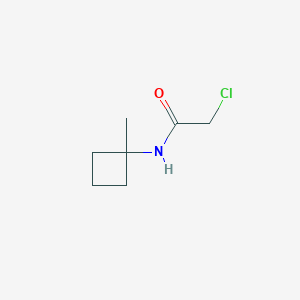

(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride

Descripción general

Descripción

“(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride” is a type of ester. Esters are common in organic chemistry and biochemistry, including fats, oils, and triglycerides . They are often used in a wide variety of applications from the food industry to pharmaceuticals .

Synthesis Analysis

The synthesis of esters like “(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride” typically involves the reaction of an alcohol with a carboxylic acid in the presence of a catalyst such as an acid . This process is known as esterification . The specific synthesis process for “(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride” may vary depending on the specific reactants and conditions used.

Molecular Structure Analysis

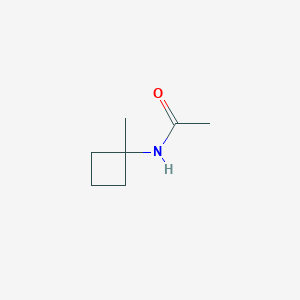

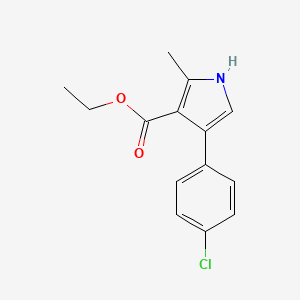

Esters have a carbonyl group (C=O) adjacent to an ether group (R-O-R’). In the case of “(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride”, the molecule would have a specific arrangement of these groups along with the azetidine ring, the ethyl ester group, and the hydrochloride group .

Chemical Reactions Analysis

Esters like “(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride” can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester reacts with water to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .

Physical And Chemical Properties Analysis

Esters are polar molecules but do not engage in hydrogen bonding, resulting in lower boiling points than their isomeric carboxylic acids . They can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride has been utilized in the synthesis of poly-(L-azetidine-2-carboxylic acid) through polymeric self-condensation. This process involves the use of pentachlorophenyl and succinimido-esters of L-azetidine-2-carboxylic acid hydrochloride. Such synthesized polymers find applications in the development of materials with unique properties, especially due to the structural peculiarities of azetidine-based compounds (Boni & Verdini, 1974).

Azetidine Derivatives in Peptide Research

Research has also explored azetidine-2-carboxylic acid derivatives possessing various heteroatomic side chains. These derivatives have been synthesized for use in studying the influence of conformation on peptide activity. This application is significant in understanding peptide structure-function relationships, which are crucial in biochemical and pharmacological research (Sajjadi & Lubell, 2008).

Azetidine in Plant Physiology

In the context of plant physiology, azetidine 2-carboxylic acid has been used as an analog of proline to investigate the relationship between protein synthesis and ion transport in plants. This research provides insights into the fundamental biological processes in plants and could have implications for agricultural practices and understanding plant stress responses (Pitman et al., 1977).

Enzymatic Resolution in Chemistry

The compound has also been involved in studies focusing on the enzymatic resolution of methyl N-alkyl-azetidine-2-carboxylates. This application is significant in the field of stereochemistry and the development of optically active compounds, which are critical in various areas of chemical synthesis (Starmans et al., 1998).

Safety And Hazards

Direcciones Futuras

Esters like “(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride” have a wide range of applications in various fields. For instance, they are used in the synthesis of other organic compounds, in the food industry for flavors and aromas, and in the pharmaceutical industry for drug development . Future research may focus on developing new synthesis methods, exploring new applications, and improving the properties and safety of these compounds.

Propiedades

IUPAC Name |

ethyl (2S)-azetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGSFZLUZRAVTQ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,5-dichlorophenoxy)ethyl]acetamide](/img/structure/B1394114.png)

![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)